AS2863619

描述

AS2863619 是一种有效的、口服活性的小分子抑制剂,针对细胞周期蛋白依赖性激酶 8 (CDK8) 和细胞周期蛋白依赖性激酶 19 (CDK19)。它在将抗原特异性效应/记忆 T 细胞转化为 Foxp3 阳性调节性 T 细胞方面表现出显著的潜力,使其成为治疗各种免疫疾病的有希望的候选药物 .

科学研究应用

AS2863619 在科学研究中具有广泛的应用范围:

化学: 它被用作工具化合物来研究 CDK8 和 CDK19 的抑制,从而深入了解这些激酶在细胞过程中的作用。

生物学: 该化合物在 T 细胞调节研究中至关重要,特别是在将效应/记忆 T 细胞转化为调节性 T 细胞方面.

医学: This compound 在通过调节免疫反应治疗免疫性疾病方面显示出潜力.

工业: 它用于开发靶向 CDK8 和 CDK19 的新型治疗剂。

作用机制

AS2863619 通过抑制 CDK8 和 CDK19 发挥作用,其 IC50 值分别为 0.61 nM 和 4.28 nM . 这种抑制增强了 STAT5 的活化,随后活化了 Foxp3 基因,导致效应/记忆 T 细胞转化为调节性 T 细胞 . 涉及的分子靶标和途径包括 CDK8/19-STAT5-Foxp3 轴,该轴在免疫调节中起着至关重要的作用。

生化分析

Biochemical Properties

AS2863619 plays a significant role in biochemical reactions. It interacts with cyclin-dependent kinases 8 and 19 (CDK8 and CDK19), inhibiting their activity . The inhibition of these kinases enhances the activation of Signal Transducer and Activator of Transcription 5 (STAT5), which in turn activates the Foxp3 gene .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, specifically the JAK-STAT signaling pathway . By inhibiting CDK8/19, this compound enhances STAT5 activation, which consequently activates the Foxp3 gene . This leads to the conversion of antigen-specific effector/memory T cells into Foxp3+ regulatory T (Treg) cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDK8 and CDK19, leading to their inhibition . This inhibition enhances the phosphorylation of STAT5 at the known CDK8 phosphorylation site and subsequent binding of STAT5 to its known transcriptional promoters, including the Foxp3 promoter .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to suppress serine phosphorylation of the PSP motif of STAT5 to 40%, enhancing tyrosine phosphorylation in the C-terminal domain to 160% of control-treated samples .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 30mg/kg, this compound has been shown to dampen the degree of the secondary response in a skin contact hypersensitivity model, with milder infiltration of inflammatory cells into the skin and decreases ratios of interferon-γ+ (IFN-γ+) cells .

Metabolic Pathways

Given its role as a CDK8/19 inhibitor, it can be inferred that it may influence pathways regulated by these kinases .

Transport and Distribution

It is known to be orally active, suggesting it can be absorbed and distributed in the body following oral administration .

Subcellular Localization

Given its role as a CDK8/19 inhibitor, it is likely to be localized in the nucleus where these kinases exert their functions .

准备方法

合成路线和反应条件

AS2863619 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括:

核心结构的形成: this compound 的核心结构是通过一系列涉及芳香族和杂环化合物的缩合反应合成的。

官能团修饰: 通过取代反应引入各种官能团,以增强化合物的活性及选择性。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和成本效益进行了优化,通常涉及自动化合成和高通量纯化方法。

化学反应分析

反应类型

AS2863619 经历了几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可以修饰某些官能团,可能改变化合物的活性。

取代: 各种取代反应用于在核心结构上引入或修饰官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用卤素、烷基化试剂和亲核试剂等试剂。

主要产物

从这些反应中形成的主要产物包括具有修饰官能团的各种 this compound 衍生物,可以对其生物活性进行进一步研究。

相似化合物的比较

类似化合物

帕博西利: 另一种 CDK 抑制剂,主要靶向 CDK4 和 CDK6。

利博西利: 类似于帕博西利,它抑制 CDK4 和 CDK6。

阿贝西利: 抑制 CDK4 和 CDK6,用于癌症治疗。

AS2863619 的独特性

This compound 的独特性在于它对 CDK8 和 CDK19 的高特异性,以及它诱导 Foxp3 阳性调节性 T 细胞的能力 . 这种特异性和功能结果使其成为免疫学研究和潜在治疗应用的有价值的化合物。

属性

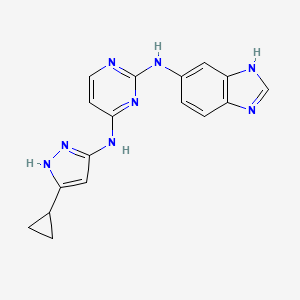

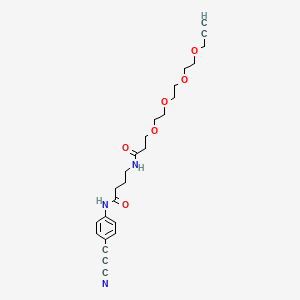

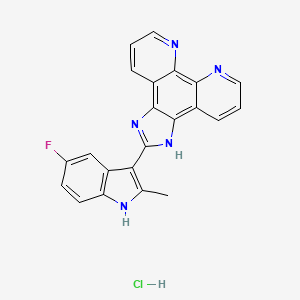

IUPAC Name |

4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N8O.2ClH/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14;;/h2-7H,1H3,(H2,17,23)(H,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUAALWRORLTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of AS2863619 in the context of transplantation tolerance?

A: While the provided abstracts don't explicitly detail this compound's mechanism of action, they highlight its use in generating anti-Treg cells. [] This suggests that this compound may modulate the immune response by influencing the balance between effector T cells and regulatory T cells (Tregs). Tregs play a crucial role in suppressing immune responses and preventing autoimmunity. By altering this balance, this compound could potentially promote tolerance towards transplanted organs. Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved.

Q2: The research mentions "DC transfected with DNA constructs". How does this relate to this compound's role in transplantation tolerance?

A: The research indicates that using this compound alongside transfected dendritic cells (DCs) leads to prolonged rejection of skin grafts compared to controls. [] This implies a synergistic effect. DCs are potent antigen-presenting cells that play a key role in initiating and regulating immune responses. Transfecting DCs with specific DNA constructs can modify their function, potentially inducing tolerance towards the encoded antigens. It's likely that this compound enhances the tolerogenic properties of these transfected DCs, contributing to the observed delay in graft rejection.

Q3: One of the papers mentions "cyclin-dependent kinases hold the trump card". Could you elaborate on the potential connection between cyclin-dependent kinases and this compound's activity?

A: While the provided abstract [] doesn't directly link this compound to cyclin-dependent kinases (CDKs), it highlights the importance of CDKs in T cell fate decisions, particularly in differentiating into effector T cells or regulatory T cells (Tregs). This is significant because this compound is associated with generating anti-Treg cells. [] It's plausible that this compound's influence on T cell differentiation could involve modulation of CDK activity, either directly or indirectly. This connection warrants further investigation to understand the interplay between this compound, CDKs, and T cell fate in the context of transplantation tolerance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

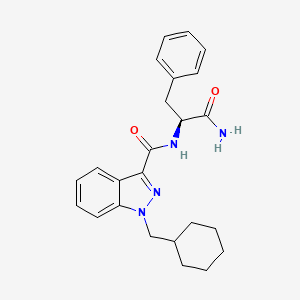

![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)

![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)